molecular formula C11H10F3NO B5717898 N-[3-(trifluoromethyl)phenyl]-2-butenamide CAS No. 1939-18-0

N-[3-(trifluoromethyl)phenyl]-2-butenamide

Cat. No. B5717898
CAS RN: 1939-18-0
M. Wt: 229.20 g/mol
InChI Key: YMUJNXBVYSCKFI-DUXPYHPUSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-2-butenamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects in metabolic diseases such as type 2 diabetes and obesity. A-769662 has gained attention as a potential therapeutic agent due to its ability to activate AMPK in a tissue-specific manner.

Scientific Research Applications

Prodrug Development

The compound has been utilized in the development of prodrugs. For instance, a study synthesized 3-carboxyisoxazole, a compound formed from N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide, which is then metabolized to yield plasma concentrations of an anti-inflammatory agent. This illustrates the potential of N-[3-(trifluoromethyl)phenyl]-2-butenamide derivatives in prodrug development (Patterson, Cheung, & Ernest, 1992).

Synthesis of Labelled Compounds

The synthesis of labelled compounds is another application area. A study details the synthesis of 3-methyl-4-phenyl-3-butenamide, a hypolipemic compound, which is important for tracking metabolic pathways and understanding drug mechanisms (Valcavi, 1974).

Reaction Studies in Organic Chemistry

In organic chemistry, research has focused on the reactions of olefins with α-cyanoacetamide in the presence of manganese(III) acetate, forming 2-butenamides and 2-buten-4-olides. This research contributes to our understanding of reaction mechanisms and the synthesis of complex organic compounds (Sato, Nishino, & Kurosawa, 1987).

Metabolic Pathway Analysis

A study analyzed the metabolism of 3-methyl-4-phenyl-3-butenamide, identifying four metabolic products. Such studies are crucial for understanding the metabolic fate and potential therapeutic uses of these compounds (Canonica, Manitto, Valcavi, & Zonta Bolego, 1968).

Nanoparticle Research

Research has also explored the use of ligand-stabilized palladium nanoparticles in ionic liquids for the hydrogenation of olefins, indicating potential applications in catalysis and material science (Huang et al., 2003).

Inhibitor Development

The compound has been studied as an inhibitor of human histone deacetylase, showing potential in cancer therapy. One such study identified N-hydroxy-3-phenyl-2-propenamides as potent enzyme inhibitors (Remiszewski et al., 2003).

Luminescence Research

Studies have been conducted on the luminescence and quantum yields of Eu(III) mixed complexes, indicating applications in the field of luminescence and materials science (Donegá, Júnior, & Sá, 1997).

Chemical Structure and Properties Analysis

Research has focused on the synthesis, crystal structures, and spectral properties of copper(II) complexes, providing insights into the properties and potential applications of these complexes in various fields (Almeida et al., 2015).

Pharmaceutical Development

Finally, the compound has been explored in pharmaceutical development, particularly in the synthesis of new drugs and investigation of their properties and efficacy (Bertolini et al., 1997).

properties

IUPAC Name

(E)-N-[3-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h2-7H,1H3,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUJNXBVYSCKFI-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355109
Record name STK442890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-2-butenamide

CAS RN

1939-18-0
Record name NSC213573
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK442890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(TRIFLUOROMETHYL)-2-BUTENANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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